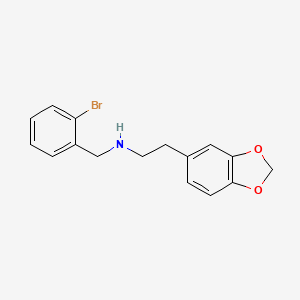
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine, commonly known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. This compound is known for its potent hallucinogenic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
Bromo-DragonFLY works by binding to the serotonin 5-HT2A receptor and activating it, which leads to an increase in the release of dopamine and other neurotransmitters. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
Bromo-DragonFLY has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.
Advantages and Limitations for Lab Experiments
One advantage of using Bromo-DragonFLY in lab experiments is its high potency, which allows researchers to study its effects at lower doses. However, its potent hallucinogenic effects can also make it difficult to control and monitor in a laboratory setting.
List of
Future Directions
1. Study the potential therapeutic applications of Bromo-DragonFLY, such as its use in the treatment of depression, anxiety, and other mental health disorders.
2. Investigate the long-term effects of Bromo-DragonFLY on the brain and its potential for neurotoxicity.
3. Study the effects of Bromo-DragonFLY in combination with other drugs, such as antidepressants and antipsychotics.
4. Investigate the potential for Bromo-DragonFLY to induce neuroplasticity and enhance cognitive function.
5. Study the effects of Bromo-DragonFLY on different populations, such as adolescents, the elderly, and individuals with pre-existing mental health conditions.
6. Investigate the potential for Bromo-DragonFLY to produce addiction and dependence.
7. Study the pharmacokinetics and pharmacodynamics of Bromo-DragonFLY to better understand its mechanism of action and potential therapeutic applications.
8. Investigate the potential for Bromo-DragonFLY to produce adverse effects, such as seizures and cardiovascular complications.
Synthesis Methods
Bromo-DragonFLY can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2-bromobenzylamine in the presence of a reducing agent. The resulting product is then treated with ethylamine to form the final compound.
Scientific Research Applications
Bromo-DragonFLY has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-bromophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-2-1-3-13(14)10-18-8-7-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFNQUHIVIHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)
